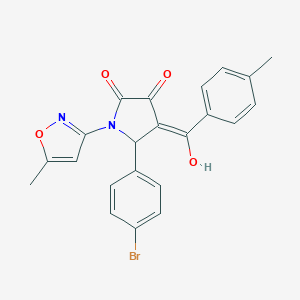![molecular formula C17H21N3O4S B265516 N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B265516.png)
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as DPA-714, is a small molecule drug that has gained significant attention in the field of neuroscience research. It is a selective ligand for the translocator protein (TSPO), which is present in high concentrations in the brain, particularly in microglia and astrocytes. In recent years, DPA-714 has emerged as a promising tool for studying neuroinflammation, neurodegeneration, and other neurological disorders.
作用機序
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide binds selectively to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the regulation of mitochondrial function and steroidogenesis, and its activation can modulate the immune response and promote neuroprotection. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to reduce neuroinflammation and promote neuronal survival by modulating the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects in the brain. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can also promote the survival of neurons and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its high selectivity for TSPO, which allows for specific targeting of microglia and astrocytes. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its relatively low affinity for TSPO, which can limit its effectiveness in certain experiments. Additionally, the use of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in animal studies can be complicated by its poor solubility and bioavailability.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective TSPO ligands, which could have greater therapeutic potential for neurological disorders. Another direction is the exploration of the role of TSPO in other physiological processes, such as steroidogenesis and apoptosis. Additionally, there is a need for further studies to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, and to test its potential as a therapeutic agent in animal models of neurological disorders.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and ethyl acetoacetate to form 2,5-dimethoxyphenyl-ethylidene-acetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with propyl isocyanate to form N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively used in scientific research to study various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. It has been shown to have anti-inflammatory and neuroprotective effects, and can modulate the immune response in the brain. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been used to study the role of TSPO in neuroinflammation, and its potential as a therapeutic target for neurological disorders.
特性
製品名 |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C17H21N3O4S |
分子量 |
363.4 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-11-8-15(21)20-17(18-11)25-10-16(22)19-13-9-12(23-2)6-7-14(13)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) |
InChIキー |
DTTDZYJFWRCSFP-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
正規SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B265436.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)



![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)



